molecular formula C11H9FN2O2 B10909923 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10909923
M. Wt: 220.20 g/mol
InChI Key: ZCZUPCVKKLCWEO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a 2-fluorophenyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 4-position of the pyrazole ring. The fluorine atom at the 2-position of the phenyl ring enhances electronic effects (e.g., electron-withdrawing properties) and modulates lipophilicity, which can influence solubility and biological activity .

Pyrazole-carboxylic acids are widely used as intermediates in pharmaceuticals and agrochemicals due to their versatile reactivity. For example, derivatives like 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid () are key scaffolds in antifungal agents , while 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid () is utilized in drug discovery for its structural adaptability .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-7-8(11(15)16)6-14(13-7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16)

InChI Key

ZCZUPCVKKLCWEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 3-methyl-1H-pyrazole.

    Reaction Conditions: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation steps.

    Industrial Production: Industrial methods may involve the use of catalysts such as palladium or nickel to enhance reaction efficiency and yield. .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-carboxylic acids:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Physical Properties Applications/Notes
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (Target) C₁₁H₉FN₂O₂ 2-Fluorophenyl (1), Methyl (3), COOH (4) 220.20* Predicted pKa ~4.09 Intermediate for bioactive molecules
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid C₁₁H₉ClN₂O₂ 4-Chlorophenyl (1), Methyl (3), COOH (4) 236.65 Purity ≥95%, crystalline solid Lab-scale scaffold for drug discovery
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid C₆H₆F₂N₂O₂ Difluoromethyl (1), Methyl (3), COOH (4) 176.12 SMILES: FC(N1C=C(C(=O)O)C(C)=N1)F Antifungal agent precursor
2-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid C₁₄H₁₃FN₂O₃ 2-Fluorophenyl (1), Oxolane (4), COOH (3) 276.26 Density: 1.43 g/cm³, Boiling Pt: 476°C Modulates solubility via oxolane ring

Notes:

  • Solubility : The 2-fluorophenyl derivative likely exhibits lower aqueous solubility compared to the oxolane-containing analog due to reduced polarity .
  • Bioactivity : Chlorophenyl derivatives (e.g., ) may display enhanced stability and receptor-binding affinity compared to fluorophenyl analogs, as chlorine’s larger atomic radius increases hydrophobic interactions .

Biological Activity

1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid, which enhances its lipophilicity and stability, making it suitable for various medicinal applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be represented as follows:

C11H9FN2O2\text{C}_{11}\text{H}_{9}\text{F}\text{N}_{2}\text{O}_{2}

Antimicrobial Activity

Research indicates that 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial strains, although specific data on its efficacy compared to standard antimicrobial agents is still needed.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, studies have indicated that derivatives of pyrazole compounds often display cytotoxic effects.

Compound Cell Line IC50 (µM) Reference
1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acidMCF7TBD
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926

In a study evaluating various pyrazole derivatives, the compound showed promising results with GI50 values indicating potential for further development as an anticancer agent. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Compound Target Enzyme IC50 (µM) Reference
1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acidCOX-2TBD
Pyrazole-linked thiourea derivativesCDK225 nM

Studies suggest that the presence of the fluorophenyl group may enhance the compound's anti-inflammatory activity by improving binding affinity to these enzymes.

Case Studies and Research Findings

Recent advancements in drug design highlight the potential of pyrazole compounds in therapeutic applications. For instance:

  • A study by Bouabdallah et al. demonstrated significant cytotoxic potential for pyrazole derivatives against Hep-2 cancer cells.
  • Wei et al. reported that certain pyrazole derivatives inhibited A549 cell growth effectively, indicating their promise as anticancer agents.

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